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molecular formula C10H11NS B8345340 5-(Dimethyl)aminobenzo[b]thiophene

5-(Dimethyl)aminobenzo[b]thiophene

Cat. No. B8345340
M. Wt: 177.27 g/mol
InChI Key: BVKSZCWERUSTDZ-UHFFFAOYSA-N
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Patent
US04668697

Procedure details

To a stirred solution of 5-aminobenzo[b]thiophene (4.55 g, 0.03 mole) in CH3CN (175 ml) was added 37% aqueous formaldehyde (28 ml, 0.035 mole) followed by sodium cyanoborohydride (6.65 g, 0.105 mole). Glacial acetic acid (3.5 ml) was added in small increments over 15 minutes. After 1 hour, another 3.5 ml of acetic acid was added and after another 1 hour, the mixture was poured into ether (700 ml). The ethereal layer was separated, washed with lM KOH (3×) then with saturated NaCl solution, dried over anhydrous Na2SO4, and evaporated to dryness in vacuo. The residual dark oily solid was purified by chromatography on 800 ml of silica gel. Elution with 97 hexane:3 ethyl acetate afforded 4.6 g (88%) of 5-(dimethyl)aminobenzo[b]thiophene as a light yellow solid, m.p. 52°-54° C.
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.C=O.[C:13]([BH3-])#[N:14].[Na+].[C:17](O)(=O)C>CC#N.CCOCC>[CH3:17][N:14]([CH3:13])[C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
NC1=CC2=C(SC=C2)C=C1
Name
Quantity
28 mL
Type
reactant
Smiles
C=O
Name
Quantity
175 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
6.65 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethereal layer was separated
WASH
Type
WASH
Details
washed with lM KOH (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated NaCl solution, dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residual dark oily solid was purified by chromatography on 800 ml of silica gel
WASH
Type
WASH
Details
Elution with 97 hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1=CC2=C(SC=C2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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